
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a trifluoromethoxy group attached to a propyl chain, which is further connected to a benzyl amine with a trifluoromethyl group. The presence of fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Trifluoromethoxy-propyl bromide: This can be achieved by reacting 3-bromopropanol with trifluoromethanesulfonic anhydride in the presence of a base.
Formation of 4-Trifluoromethyl-benzyl amine: This step involves the reduction of 4-trifluoromethyl-benzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The final step is the nucleophilic substitution reaction between 3-Trifluoromethoxy-propyl bromide and 4-Trifluoromethyl-benzyl amine in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products with different functional groups.
Applications De Recherche Scientifique
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy and trifluoromethyl groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Trifluoromethyl-benzyl)-amine: Lacks the trifluoromethoxy-propyl group, making it less versatile in certain reactions.
(3-Trifluoromethoxy-propyl)-amine: Lacks the trifluoromethyl-benzyl group, which may reduce its biological activity.
Uniqueness
(3-Trifluoromethoxy-propyl)-(4-trifluoromethyl-benzyl)-amine stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart unique chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13F6NO |
|---|---|
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
3-(trifluoromethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H13F6NO/c13-11(14,15)10-4-2-9(3-5-10)8-19-6-1-7-20-12(16,17)18/h2-5,19H,1,6-8H2 |
Clé InChI |
LGNVLYVVPNDIDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCCOC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)
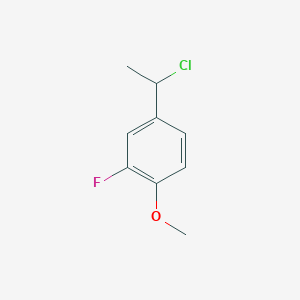


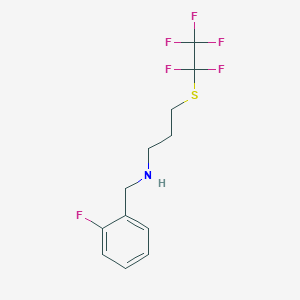
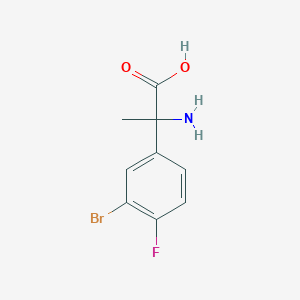
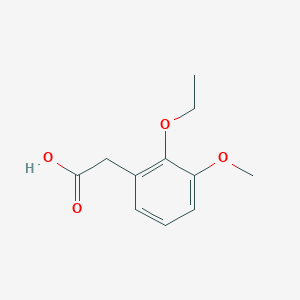

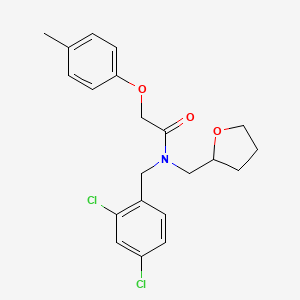
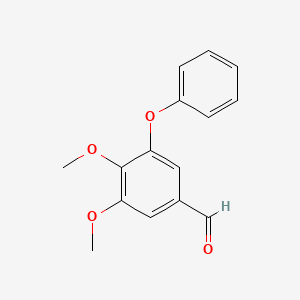
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

